molecular formula C17H18N2O5S B2973294 N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942007-03-6

N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2973294
CAS No.: 942007-03-6
M. Wt: 362.4
InChI Key: WVTKDZHCBZYRBV-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic propanamide derivative intended for research applications. Its molecular structure incorporates a thioether linkage and nitro group, which are functional motifs found in compounds with various investigated biological activities . Propanamide derivatives are of significant interest in medicinal chemistry research, particularly in the development of receptor ligands. For instance, some piperidine propionamide derivatives are designed as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists for pain research . Other structural analogs, such as those featuring methoxyphenylamino groups, have been synthesized and screened for antioxidant and anticancer properties in vitro . Compounds bearing a 4-methoxyphenyl group have shown activity in reducing nociception in experimental models, suggesting potential for research into nervous system pathways . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis and heterocyclic chemistry for constructing more complex molecules . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-13-4-6-14(7-5-13)25-10-9-17(20)18-15-8-3-12(19(21)22)11-16(15)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKDZHCBZYRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves a multi-step process:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to form 2-methoxy-4-nitroaniline.

    Thioether Formation: The nitroaniline derivative is then reacted with 4-methoxyphenylthiol in the presence of a base such as sodium hydride to form the thioether linkage.

    Amidation: Finally, the product is subjected to amidation with 3-bromopropanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features

The target compound contains:

  • Propanamide backbone : Common in enzyme inhibitors and receptor ligands due to hydrogen-bonding capacity.
  • Thioether linkage : The 4-methoxyphenylthio group may improve lipophilicity and metabolic stability compared to oxygen-based ethers.

Comparison with Analogous Compounds

Below is a comparative analysis of structurally related propanamide derivatives (Table 1):

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activity/Notes
Target Compound* C₁₈H₁₉N₂O₅S 391.42 Not reported 2-Methoxy-4-nitrophenyl, 4-methoxyphenylthio Hypothesized enzyme inhibition
8i () C₂₅H₂₈N₄O₅S₂ 516.63 142–144 Oxadiazole, sulfonylpiperidinyl LOX inhibition (IC₅₀ ~ 10 μM)
CAS 905772-31-8 () C₁₈H₁₆F₃N₃O₂S 395.40 Not reported Pyridinylthio, trifluoromethyl Not reported; likely high lipophilicity
VIk () C₂₅H₂₄N₂O₆ 445.00 240–242 Chromen-4-one, methoxyphenyl Adenosine A2B receptor binding (Ki ~ 50 nM)
Antioxidant Derivative () C₁₉H₁₅N₃O₃S 365.40 Not reported Thiadiazole, methoxyphenylamino Antioxidant (1.4× ascorbic acid), anticancer (U-87 glioblastoma IC₅₀ ~ 5 μM)

*Target compound data inferred from nomenclature; experimental validation required.

Physicochemical Trends

  • Molecular Weight : The target compound (391.42 g/mol) is lighter than 8i (516.63 g/mol) but heavier than simpler thioamides (e.g., 2-(4-Methoxybenzenethio)propanamide: 215.3 g/mol ).
  • Melting Points : Nitro groups (target compound) and chromen-4-one systems (VIk) increase rigidity, likely elevating melting points compared to flexible analogs.

Enzyme Inhibition

  • LOX Inhibition : Compound 8i (IC₅₀ ~ 10 μM) demonstrates that propanamide derivatives with sulfonylpiperidinyl and oxadiazole groups are potent lipoxygenase inhibitors . The target compound’s nitro group may enhance binding to redox-sensitive enzymes.

Anticancer Potential

  • Glioblastoma Activity : Thiadiazole-containing propanamides () show selective cytotoxicity against U-87 cells (IC₅₀ ~ 5 μM) . The target compound’s nitro group could induce DNA damage, but cytotoxicity requires validation.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, also known by its chemical synonyms and identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₃N₁O₄S
  • Molecular Weight : 283.28 g/mol
  • Chemical Structure : The compound features a nitrophenyl group and a methoxyphenyl thioether moiety, contributing to its biological activity.
PropertyValue
Molecular FormulaC₁₆H₁₃N₁O₄S
Molecular Weight283.28 g/mol
CAS Number20432-03-5
ChEMBL IDCHEMBL2298382

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown effectiveness against various viruses, including:

  • Influenza Virus : Compounds were found to inhibit the replication of influenza A virus strains with IC50 values in the low micromolar range.
  • Hepatitis C Virus : Certain derivatives exhibited significant inhibition of HCV replication.

Antibacterial Activity

The antibacterial properties of this compound were assessed through various assays. Research indicates that it exhibits notable activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Demonstrated significant growth inhibition.
  • Escherichia coli : Showed moderate antibacterial effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Lines Tested : Effective against various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/EC50 ValuesReference
AntiviralInfluenza ALow µM
Hepatitis CLow µM
AntibacterialStaphylococcus aureusSignificant
Escherichia coliModerate
AnticancerMCF-7Induces apoptosis
HeLaInduces apoptosis

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of derivatives similar to this compound, researchers observed that certain analogs effectively inhibited viral replication by targeting viral polymerases. These compounds showed promising results in preclinical trials against HCV and influenza viruses.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that the compound activates the intrinsic apoptotic pathway in cancer cells. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's potential as an anticancer agent.

Q & A

Q. Methodological Answer :

Cross-Validation : Compare experimental ¹H/¹³C NMR data with structurally similar compounds (e.g., N-(4-methoxyphenyl)-propanamide derivatives). For example, methoxy protons typically resonate at δ 3.70–3.85 ppm, while aromatic protons in nitrophenyl groups appear downfield (δ 8.10–8.30 ppm) .

Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and validate assignments, especially for complex splitting patterns .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL (for refinement) and WinGX (for visualization), as applied to related propanamide derivatives .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

¹H/¹³C NMR : Identify functional groups (e.g., methoxy, nitro, thioether) and confirm regiochemistry. For example, the nitrophenyl group’s deshielding effect shifts adjacent protons upfield .

HRMS : Verify molecular weight with <2 ppm error. Use ESI+ mode for propanamide derivatives .

IR Spectroscopy : Detect key bands (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced: How can oxidation of the thioether moiety to sulfone/sulfoxide derivatives be optimized?

Q. Methodological Answer :

Oxidizing Agents : Use NaBO₃·4H₂O (sodium perborate) in AcOH for controlled oxidation to sulfoxide, as shown for 3-((3,3,3-trifluoropropyl)thio)propanamide derivatives (yield: ~36%) .

Solvent Selection : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency. Avoid aqueous conditions to prevent overoxidation to sulfones .

Purification : Separate sulfoxide/sulfone products via column chromatography with hexane/EtOAC gradients, as described for N-[4-cyano-3-(trifluoromethyl)phenyl] derivatives .

Advanced: What strategies address low yields in propanamide crystallization?

Q. Methodological Answer :

Solvent Screening : Test mixtures of methylethyl ketone/hexane or cyclohexane for polymorph control, as used in purifying N-[4-cyano-3-(trifluoromethyl)phenyl]propanamides .

Additives : Introduce co-solvents (e.g., DMSO) to improve solubility, then slowly evaporate for crystal growth .

Temperature Gradients : Use slow cooling (0.5°C/min) from saturated solutions to obtain high-purity crystals .

Basic: How is the pharmacological activity of this compound evaluated?

Q. Methodological Answer :

In Vitro Assays :

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Anticancer Screening : MTT assay against cell lines (e.g., glioblastoma U-87), with dose-response curves (e.g., 10–100 μM) .

Binding Studies : Surface plasmon resonance (SPR) or fluorescence quenching to assess adenosine A2B receptor affinity, following protocols for flavone-propanamide derivatives .

Advanced: How can structural contradictions (e.g., bond length anomalies) in crystallographic data be resolved?

Q. Methodological Answer :

Refinement Software : Use SHELXL with restraints for anisotropic displacement parameters, especially for flexible thioether/sulfonyl groups .

Validation Tools : Check geometry with PLATON or Mercury; compare bond lengths/angles with Cambridge Structural Database entries for nitropropanamides .

Twinned Data : Apply twin refinement protocols in SHELXL for crystals with pseudo-merohedral twinning .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., adenosine receptors), guided by flavone-propanamide SAR data .

QSAR Modeling : Build regression models using descriptors like logP, molar refractivity, and H-bond acceptor counts, validated with LOX inhibition data from analogous compounds .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of propanamide-target complexes .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact, as advised for structurally related chloro-propanamides .

Ventilation : Use fume hoods during synthesis to avoid inhaling nitro group-derived vapors .

Spill Management : Neutralize acidic residues with NaHCO₃ and absorb spills with vermiculite .

Advanced: How does the electronic nature of substituents (e.g., nitro vs. methoxy) influence reactivity?

Q. Methodological Answer :

Electrophilicity : Nitro groups enhance electrophilic aromatic substitution reactivity at the 4-position, while methoxy groups act as π-donors, directing reactions to ortho/para positions .

Redox Stability : Nitro groups increase susceptibility to reductive degradation (e.g., Na₂S₂O₄), requiring inert atmospheres during reactions .

Spectroscopic Impact : Electron-withdrawing nitro groups deshield adjacent protons, shifting ¹H NMR signals upfield compared to methoxy-substituted analogs .

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